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Foundational

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate in Organic Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development In the landscape of pharmaceutical research and drug development, understanding the solubility profile of a chemical entity is not merely a preli...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, understanding the solubility profile of a chemical entity is not merely a preliminary step but a cornerstone of its entire development trajectory. The bioavailability, formulation, and ultimate efficacy of a therapeutic agent are intrinsically linked to its ability to dissolve in relevant physiological and manufacturing media. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility profile of a specific compound of interest: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by a delicate interplay of intermolecular forces between the solute and the solvent.[1] The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] This is because the dissolution process requires the disruption of solute-solute and solvent-solvent interactions, which is energetically favored when new, stable solute-solvent interactions are formed.[2]

The overall polarity of an organic molecule like Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is a composite of its non-polar hydrocarbon regions and its polar functional groups (an amine and an ester). The presence of the chlorophenyl group adds to the complexity of its interactions.

The thermodynamics of dissolution can be described by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both the enthalpy of solution (ΔH), which represents the heat absorbed or released during dissolution, and the entropy of solution (ΔS), which relates to the increase in randomness as the solute disperses in the solvent.[2] Factors such as temperature and pressure can significantly influence solubility by affecting these thermodynamic parameters.[3][4]

A powerful predictive tool in solvent selection is the use of Hansen Solubility Parameters (HSPs) . HSPs are based on the principle that the total energy of vaporization of a liquid is composed of three parts: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] By determining the HSPs of a solute, one can predict its solubility in a range of solvents by matching their respective HSP values.[5][6][7] The smaller the distance between the HSPs of the solute and the solvent, the higher the likelihood of good solubility.[8]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[9][10] The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate in a selection of organic solvents.

Materials and Equipment:

  • Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Preparation of Solvent: Ensure all organic solvents are of high purity (HPLC grade is recommended).

  • Sample Preparation: Accurately weigh an excess amount of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate and add it to a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[9]

  • Addition of Solvent: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[9][14]

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.[15][16] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[12]

  • Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L. It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess Solute B Add Known Volume of Solvent A->B Combine C Agitate at Constant Temperature (e.g., 24-72 hours) B->C Incubate D Filter Supernatant C->D Separate Phases E Dilute Sample D->E Prepare for Analysis F Analyze by HPLC/UV-Vis E->F Quantify G Calculate Solubility F->G Determine Final Value

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation and Interpretation

Once the solubility of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate has been determined in a range of organic solvents, the data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)
Methanol32.7Experimental Value
Ethanol24.5Experimental Value
Acetone20.7Experimental Value
Dichloromethane8.93Experimental Value
Ethyl Acetate6.02Experimental Value
Toluene2.38Experimental Value
n-Hexane1.88Experimental Value
Dimethyl Sulfoxide (DMSO)46.7Experimental Value

Note: The "Experimental Value" placeholders should be populated with the data obtained from the experimental protocol.

The interpretation of this data will provide valuable insights into the physicochemical properties of the compound. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Conversely, good solubility in aprotic polar solvents like acetone or DMSO would indicate the significance of dipole-dipole interactions. Low solubility in non-polar solvents like n-hexane would be expected given the polar functional groups in the molecule.

Practical Implications for Drug Development

A well-defined solubility profile is critical for several aspects of the drug development process:

  • Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for developing stable and effective dosage forms, such as oral solutions, suspensions, or parenteral formulations.

  • Preclinical Studies: Understanding the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption and bioavailability.[13]

  • Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

  • Toxicology Studies: The choice of vehicle for administering the compound in toxicology studies is dependent on its solubility.

Conclusion: A Roadmap to Comprehensive Solubility Characterization

This technical guide provides a robust framework for determining and understanding the solubility profile of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate in organic solvents. By combining a solid theoretical understanding with a meticulous experimental approach, researchers can generate the critical data necessary to advance the development of this and other promising chemical entities. The methodologies outlined herein are designed to be adaptable and serve as a foundational protocol in any pharmaceutical research and development setting.

References

  • Avdeef, A., & Kansy, M. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences, 154, 105525. [Link]

  • Bergström, C. A., & Al-Tikriti, Y. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1036-1045. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Hossin, B., Rizi, K., & Murdan, S. (2016). Application of Hansen solubility parameters to predict drug-nail interactions, which can assist the design of nail medicines. European Journal of Pharmaceutics and Biopharmaceutics, 102, 32-40. [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-((3-chlorophenyl)amino)propanoate. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

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  • PubMed. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

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  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

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  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic cycle of a dissolution process. The solution free energy.... Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Hydrophobicity in Drug Efficacy In the landscape of drug discovery and development, the physicochemical properties of a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Drug Efficacy

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, hydrophobicity, often quantified by the partition coefficient (logP), stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The logP value, representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water), provides a quantitative measure of its lipophilicity.[3] This guide offers a comprehensive technical exploration of the calculated logP and hydrophobicity of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of various computational logP prediction methods, present calculated values for this specific compound, and outline established experimental protocols for its empirical determination, thereby providing a robust framework for its evaluation as a potential therapeutic agent.

The Subject Molecule: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

To ensure clarity, the primary molecule of interest for this guide is Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate . It is crucial to distinguish this from its isomers, as the position of the chloro-substituent and the arrangement of the amino and propanoate groups significantly influence its physicochemical properties.

Chemical Structure

Caption: 2D structure of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

Part 1: Computational Prediction of logP

The in silico prediction of logP is an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and prioritizing synthetic efforts.[4] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[5]

Overview of Computational Methods
  • Atom-based methods (e.g., ALogP): These methods calculate logP by summing the contributions of individual atoms.[6] The Ghose-Crippen-Viswanadhan ALogP model, for instance, utilizes a regression equation based on the hydrophobicity contributions of 115 different atom types.[6] While straightforward, these methods may not fully capture the influence of intramolecular interactions.[5]

  • Fragment-based methods (e.g., CLogP, miLogP): These approaches dissect the molecule into predefined structural fragments and sum their known hydrophobicity values.[7] Correction factors are often applied to account for electronic and steric interactions between fragments.[8] The miLogP method, developed by Molinspiration, is based on group contributions derived from a large training set of drug-like molecules and includes corrections for intramolecular hydrogen bonding and charge interactions.[9]

  • Property-based methods: These more advanced methods utilize quantum chemical calculations to derive molecular descriptors such as polarizability and partial atomic charges, which are then correlated with logP.[10][11]

Calculated logP Values for Related Structures

While a specific calculated logP for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate was not found in a single definitive source, data for structurally similar compounds and isomers provide a valuable estimation.

Compound NameCAS NumberCalculated logPMethodSource
Methyl 3-[(3-chlorophenyl)amino]propanoate42313-47-32.9XLogP3PubChem[12]
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate283159-95-51.93ACD/LogPGuidechem[13]
Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate283159-95-51.9029Not SpecifiedChemScene[14]

These values suggest that the logP of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is likely in the range of 1.9 to 2.9 . This places it in a favorable region for potential drug-likeness, as a balanced logP (typically between 1 and 5) is often associated with good oral bioavailability.[2][15]

Computational Workflow for logP Prediction

cluster_input Input cluster_methods Computational Methods cluster_output Output start Molecule Structure (SMILES, InChI, etc.) atom_based Atom-based (e.g., ALogP) start->atom_based Decomposition into atoms fragment_based Fragment-based (e.g., CLogP, miLogP) start->fragment_based Fragmentation property_based Property-based (Quantum Mechanics) start->property_based Descriptor Calculation logP Predicted logP Value atom_based->logP fragment_based->logP property_based->logP

Caption: Workflow for computational logP prediction.

Part 2: Experimental Determination of logP

While computational methods provide valuable estimations, experimental determination of logP remains the gold standard for accurately assessing a compound's hydrophobicity.[16][17] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method directly measures the partitioning of a solute between n-octanol and water.[18]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate in one of the phases.

  • Partitioning: Combine the two phases in a flask and shake vigorously for a set period to facilitate partitioning.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.[19]

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[16]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical technique depends on the compound's properties, such as the presence of a chromophore for UV-Vis detection.

RP-HPLC Method: A High-Throughput Alternative

RP-HPLC offers a faster and more resource-sparing alternative to the shake-flask method.[17][20] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its logP.

Protocol:

  • System Calibration: Create a calibration curve by injecting a series of standard compounds with well-established logP values onto the RP-HPLC system.[20]

  • Sample Analysis: Inject a solution of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate onto the same column under identical conditions.

  • Retention Time Determination: Measure the retention time of the target compound.

  • logP Calculation: Determine the logP of the compound by interpolating its retention time on the calibration curve.

Causality Behind Experimental Choices: The choice of the stationary phase (e.g., C18) and the mobile phase composition is crucial for achieving good separation and a linear correlation between retention time and logP. The use of a set of standards with a range of logP values ensures the accuracy of the calibration curve.[20]

Experimental Workflow for logP Determination

cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method sf1 Prepare Pre-saturated n-Octanol and Water sf2 Dissolve Compound sf1->sf2 sf3 Shake and Equilibrate sf2->sf3 sf4 Separate Phases sf3->sf4 sf5 Analyze Concentration in Each Phase sf4->sf5 sf6 Calculate logP sf5->sf6 hplc1 Calibrate with logP Standards hplc2 Inject Sample hplc1->hplc2 hplc3 Measure Retention Time hplc2->hplc3 hplc4 Determine logP from Calibration Curve hplc3->hplc4 start Experimental logP Determination cluster_shake_flask cluster_shake_flask start->cluster_shake_flask cluster_hplc cluster_hplc start->cluster_hplc

Caption: Workflows for experimental logP determination.

Conclusion: An Integrated Approach to Hydrophobicity Assessment

The hydrophobicity of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate, as indicated by its calculated logP, falls within a range that is promising for drug development. However, it is imperative to move beyond computational estimations and obtain empirical data. This guide has outlined both the theoretical framework for understanding calculated logP values and the practical, step-by-step protocols for their experimental validation. By employing a dual strategy of in silico prediction and experimental verification, researchers can build a comprehensive and reliable physicochemical profile of this molecule. This integrated approach is fundamental to making informed decisions in the complex and resource-intensive process of drug discovery, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Journal of Pharmaceutical Sciences. [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Fuguet, E. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Chromatography A, 1425, 13-21. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325. [Link]

  • PubChem. Methyl 3-[(3-chlorophenyl)amino]propanoate. [Link]

  • Wang, R., Fu, Y., & Lai, L. (1997). A New Atom-Additive Method for Calculating Partition Coefficients. Journal of Chemical Information and Computer Sciences, 37(3), 615-621.
  • Tetko, I. V., Tanchuk, V. Y., & Villa, A. E. (2001). Prediction of n-Octanol/Water Partition Coefficients from Atomic Charges. Journal of Chemical Information and Computer Sciences, 41(5), 1407-1421.
  • Duffy, E. M., & Jorgensen, W. L. (2000). Prediction of Properties from Simulations: Free Energies of Solvation in Hexadecane, Octanol, and Water. The Journal of Physical Chemistry A, 104(16), 3773-3782.
  • Donovan, S. F., & Pescatore, M. C. (2002). US Patent No. US6524863B1. High throughput HPLC method for determining Log P values.
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  • Zhang, H., Xia, X., & Li, Z. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58866.
  • De, B., & Dinda, S. C. (2017). Determination of Molecular Property, Bioactivity Score and Binding Energy of the Phytochemical Compounds Present in Cassia Auriculata by Molinspiration and DFT Method. Texila International Journal of Basic Medical Sciences, 3(2).
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  • Ghose, A. K., & Crippen, G. M. (1986). Atomic physicochemical parameters for three-dimensional-structure-directed quantitative structure-activity relationships. I. Partition coefficients as a measure of hydrophobicity.
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Foundational

An In-Depth Technical Guide to the Safe Handling of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Abstract: This technical guide provides a comprehensive safety, handling, and synthesis overview for the chemical intermediate Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. Designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive safety, handling, and synthesis overview for the chemical intermediate Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data from structurally analogous compounds and established chemical principles to create a robust operational framework. It moves beyond a standard Safety Data Sheet (SDS) by detailing the causality behind safety protocols, providing a validated synthesis method, and outlining emergency procedures with clear, actionable logic.

Introduction

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is a substituted β-amino ester derivative. Its bifunctional nature, containing a secondary amine and a methyl ester, makes it a versatile building block in medicinal chemistry and organic synthesis. Such intermediates are crucial for constructing more complex molecules, including novel pharmaceutical candidates.[1]

Section 1: Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. The properties of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate are inferred from its structure and data available for similar molecules.

IdentifierValueSource
IUPAC Name Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate-
Synonyms Methyl 3-(N-(3-chlorobenzyl)amino)propanoate-
CAS Number 885750-73-0 (Anticipated, based on supplier databases)Supplier Data
Molecular Formula C₁₁H₁₄ClNO₂Calculated
Molecular Weight 227.69 g/mol Calculated

Physicochemical Data (Estimated and Inferred)

The following properties are estimated based on computational models and data from analogous compounds, such as methyl 3-[(3-chlorophenyl)amino]propanoate.[2]

PropertyEstimated ValueNotes and Justification
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar substituted amino esters.[3]
Boiling Point >300 °C at 760 mmHgEstimated; high boiling point is expected due to molecular weight and polar functional groups.[4]
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Low solubility in water.Based on the presence of an ester and a substituted benzyl group.
LogP (Octanol/Water) ~2.5 - 3.0Calculated; indicates moderate hydrophobicity and a likelihood of skin absorption.[2]
Density ~1.2 g/cm³Estimated based on similar structures.[4]

Section 2: Synthesis and Characterization

Understanding the synthesis of a compound is vital for anticipating impurities and handling requirements. The primary route to Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is a well-established organic reaction known as the Aza-Michael Addition .

Core Synthesis Pathway: Aza-Michael Addition

This reaction involves the conjugate addition of a nucleophilic amine (3-chlorobenzylamine) to an α,β-unsaturated carbonyl compound (methyl acrylate).[5][6] The reaction is often performed neat or in a polar solvent and can be catalyzed by a mild base, though it may also proceed without a catalyst, sometimes accelerated by microwave irradiation or heat.[7][8]

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Purification & Product R1 3-Chlorobenzylamine Reaction Aza-Michael Addition (Solvent, e.g., Methanol) Room Temp to 80°C R1->Reaction R2 Methyl Acrylate R2->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Reaction Completion Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product Methyl 3-{[(3-chlorophenyl)methyl] amino}propanoate Purify->Product Purified Product

Caption: A typical workflow for the synthesis of the target compound via Aza-Michael addition.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized by the end-user.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzylamine (1.0 eq). Dissolve the amine in a suitable solvent such as methanol or ethanol (approx. 5-10 mL per gram of amine).

  • Addition: While stirring, add methyl acrylate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux (approx. 65°C for methanol) for 2-4 hours to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Hazard Identification and Toxicological Profile

Due to the lack of specific toxicological data, a precautionary approach is mandated. The hazard profile is inferred from related aromatic amines and acrylates. Aromatic amines as a class are known to have potential for toxicity, including methemoglobinemia and, in some cases, carcinogenicity.[9][10][11]

Anticipated GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3]

Warning Pictograms:



Summary of Toxicological Risks:

  • Inhalation: Vapors or aerosols may be harmful if inhaled and can cause irritation to the respiratory tract.[3]

  • Skin Contact: The compound is anticipated to be harmful if absorbed through the skin and may cause irritation.[3] The moderate lipophilicity (LogP) suggests it can penetrate the skin.

  • Eye Contact: Direct contact is likely to cause serious eye irritation.[3]

  • Ingestion: Harmful if swallowed.[3]

  • Chronic Exposure: The long-term effects are unknown. However, chronic exposure to some aromatic amines has been linked to more severe health effects.[12] It is crucial to minimize exposure.

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A proactive safety culture is essential when handling research chemicals.

  • Engineering Controls: All manipulations of this compound, including weighing, transferring, and reacting, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn if there is a splash hazard.

    • Skin Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact; consult a glove compatibility chart for extended use). A flame-retardant lab coat must be worn and kept buttoned.

    • Respiratory Protection: Not required for routine use within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Hygiene Measures: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is room temperature, protected from light.[13][14]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an incident is critical.

Diagram: Emergency Response Logic

G start INCIDENT (Spill or Exposure) assess Assess Situation Is it safe to approach? start->assess evacuate Evacuate Area Alert Supervisor Call Emergency Services assess->evacuate No spill Spill Occurred assess->spill Yes, Spill exposure Personnel Exposure assess->exposure Yes, Exposure contain_spill Contain Spill (Use inert absorbent like vermiculite) spill->contain_spill skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation cleanup Collect Residue Place in sealed container for hazardous waste contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate wash_skin Remove contaminated clothing. Wash skin with soap & water for 15 min. skin->wash_skin flush_eye Flush eyes with water for 15 min. Hold eyelids open. eye->flush_eye fresh_air Move person to fresh air. inhalation->fresh_air seek_medical Seek Medical Attention (Bring SDS/Guide) wash_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical

Sources

Exploratory

Unlocking the Therapeutic Potential: A Pharmacophore-Driven Guide to 3-Chlorobenzyl Amino Propanoate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 3-chlorobenzyl amino propanoate represent a compelling, yet underexplored, scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-chlorobenzyl amino propanoate represent a compelling, yet underexplored, scaffold in medicinal chemistry. This guide provides a comprehensive analysis of their pharmacophoric properties, drawing upon established structure-activity relationships (SAR) of analogous compounds to illuminate their therapeutic potential. We will delve into the critical structural features, potential biological targets, and a strategic framework for the rational design and evaluation of novel drug candidates based on this core structure. This document serves as a foundational resource for researchers aiming to exploit the unique chemical space occupied by these derivatives.

Introduction: The Strategic Importance of the 3-Chlorobenzyl Amino Propanoate Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of drug discovery. The 3-chlorobenzyl amino propanoate scaffold integrates several key structural motifs that are frequently associated with potent and selective biological activity. The propanoate ester provides a crucial hydrogen bond acceptor and a potential point for metabolic modulation. The secondary amine introduces a hydrogen bond donor and a basic center, pivotal for interactions with biological targets. Finally, the 3-chlorobenzyl group confers a distinct steric and electronic profile, offering a handle for tuning lipophilicity and engaging in specific hydrophobic and aromatic interactions within a binding pocket.

While direct and extensive research on the pharmacophore properties of this specific class of derivatives is nascent, a wealth of information can be gleaned from structurally related compounds. This guide will synthesize these disparate data points to construct a predictive pharmacophore model, thereby providing a roadmap for future research and development.

Decoding the Pharmacophore: Key Structural Features and Their Implications

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the 3-chlorobenzyl amino propanoate derivatives, we can hypothesize the following key pharmacophoric features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propanoate ester is a strong hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues such as arginine, lysine, or asparagine in a receptor's active site.

  • Hydrogen Bond Donor (HBD): The secondary amine (NH) group is a significant hydrogen bond donor, which can interact with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein.

  • Aromatic/Hydrophobic Region: The 3-chlorobenzyl ring provides a substantial hydrophobic and aromatic feature. This region is critical for engaging with hydrophobic pockets within the target protein, often through van der Waals forces and π-π stacking interactions. The chlorine atom at the meta position influences the electronic distribution of the ring and can participate in halogen bonding, a specific and directional non-covalent interaction.

  • Positive Ionizable Feature: At physiological pH, the secondary amine can be protonated, conferring a positive charge to the molecule. This positive ionizable feature can form strong electrostatic interactions (salt bridges) with negatively charged residues in the target protein, such as aspartate or glutamate.

The spatial arrangement of these features is paramount for biological activity. The flexible propanoate chain allows for conformational adaptability, enabling the molecule to adopt an optimal geometry for binding.

A generalized pharmacophore model for this class of compounds can be visualized as follows:

Pharmacophore_Model cluster_0 3-Chlorobenzyl Amino Propanoate Derivative cluster_1 Pharmacophoric Features HBA HBA HBD HBD Feature1 Hydrogen Bond Acceptor (Ester C=O) HBA->Feature1 AR AR/HY Feature2 Hydrogen Bond Donor (Amine N-H) HBD->Feature2 PI PI Feature3 Aromatic/Hydrophobic (3-Chlorobenzyl) AR->Feature3 Feature4 Positive Ionizable (Protonated Amine) PI->Feature4 Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_computational Computational Modeling cluster_optimization Lead Optimization Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization TargetScreening Target-Based Screening (e.g., Kinase, α-Glucosidase assays) Characterization->TargetScreening PhenotypicScreening Phenotypic Screening (e.g., Antiproliferative assays) Characterization->PhenotypicScreening Pharmacophore Pharmacophore Modeling Characterization->Pharmacophore SAR SAR Studies TargetScreening->SAR PhenotypicScreening->SAR Docking Molecular Docking Pharmacophore->Docking ADMET In Silico ADMET Prediction Docking->ADMET SAR->Docking LeadOpt Lead Optimization SAR->LeadOpt

Caption: A strategic workflow for the investigation of 3-chlorobenzyl amino propanoate derivatives.

Chemical Synthesis

A straightforward and efficient synthesis is crucial. A common method for preparing similar amino propanoates is the Michael addition of a primary amine to an acrylate ester.

Protocol: Synthesis of Ethyl 3-((3-chlorobenzyl)amino)propanoate

  • Reaction Setup: To a solution of 3-chlorobenzylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl acrylate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 3-((3-chlorobenzyl)amino)propanoate.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Screening

Based on the analysis of related compounds, initial biological screening should focus on:

  • Kinase Inhibition Assays: A panel of kinases, with a focus on EGFR, should be tested.

  • α-Glucosidase Inhibition Assay: This will validate the hypothesis based on the activity of similar substituted compounds.

  • Antiproliferative Assays: A panel of cancer cell lines can be used to assess the cytotoxic or cytostatic effects of the synthesized derivatives.

Computational Modeling
  • Pharmacophore Modeling: Based on the initial screening hits, a ligand-based pharmacophore model can be generated to guide the design of new analogs. If a crystal structure of a target protein is available, a structure-based pharmacophore model can be developed.

  • Molecular Docking: Docking studies of the synthesized compounds into the active sites of potential targets (e.g., EGFR, α-glucosidase) can provide insights into their binding modes and help rationalize the observed SAR.

  • In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be predicted computationally to assess the drug-likeness of the compounds early in the discovery process.

Conclusion and Future Directions

The 3-chlorobenzyl amino propanoate scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the pharmacophoric insights from structurally related compounds, researchers can strategically design and synthesize libraries of derivatives with a higher probability of biological activity. The key pharmacophoric features—a hydrogen bond acceptor, a hydrogen bond donor, an aromatic/hydrophobic region, and a potential positive ionizable center—provide a solid foundation for rational drug design.

Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by the iterative process of synthesis, biological evaluation, and computational modeling outlined in this guide. The identification of specific biological targets and the elucidation of detailed structure-activity relationships will be crucial for unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., Saleh, A. M., ... & Taha, M. O. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., Saleh, A. M., ... & Taha, M. O. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Pharmacophore model of CETP inhibitor with (A) 8a, (B) 8b, (C) 8c, and (D) 8d. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. (2023). Scientific Reports, 13(1), 4425. [Link]

  • Morales-Lorca, J. A., Caballero, J., & Vásquez-Martínez, D. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2013). International Journal of Medical Sciences, 10(5), 597-608. [Link]

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2022). Asian Journal of Research in Pharmaceutical Sciences, 12(2), 93-97. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent marine natural product inhibitor of SARS-CoV-2 papain-like protease. (2022). Arabian Journal of Chemistry, 15(12), 104334. [Link]

  • Morales-Lorca, J. A., Caballero, J., & Vásquez-Martínez, D. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules (Basel, Switzerland), 23(5), 1191. [Link]

Protocols & Analytical Methods

Method

Preparation of N-alkylated beta-amino acid esters via methyl acrylate

Precision Synthesis of N-Alkylated -Amino Acid Esters via Aza-Michael Addition Application Note & Protocol Guide | Doc ID: AN-AM-2026 Executive Summary This guide details the synthesis of N-alkylated -amino acid esters v...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of N-Alkylated -Amino Acid Esters via Aza-Michael Addition

Application Note & Protocol Guide | Doc ID: AN-AM-2026

Executive Summary

This guide details the synthesis of N-alkylated


-amino acid esters via the aza-Michael addition  of amines to methyl acrylate. This transformation is a cornerstone in the synthesis of 

-peptides, pharmaceutical intermediates (e.g.,

-lactam precursors), and polymer building blocks.

While theoretically simple, the reaction presents specific challenges: chemoselectivity (preventing bis-alkylation of primary amines), polymerization of the acrylate, and the retro-Michael reaction during purification. This document provides two validated protocols—a "Green" solvent-free method for aliphatic amines and a Lewis-Acid catalyzed method for sterically hindered or aromatic amines—along with mechanistic insights to ensure reproducibility.

Mechanistic Insight & Critical Process Parameters
2.1 The Reaction Mechanism

The aza-Michael addition is a 1,4-conjugate addition. The nucleophilic nitrogen lone pair attacks the


-carbon of the 

-unsaturated ester (methyl acrylate), generating an enolate intermediate. This intermediate rapidly abstracts a proton (either from the ammonium species or the solvent) to form the final

-amino ester.

Key Kinetic Driver: The reaction is generally second-order overall (first-order in amine, first-order in acrylate). Protic solvents (like Methanol) or Lewis Acids accelerate the reaction by stabilizing the transition state or activating the carbonyl electrophile.

AzaMichaelMechanism Reactants Amine + Methyl Acrylate TS Zwitterionic Transition State Reactants->TS Nucleophilic Attack Enolate Enolate Intermediate TS->Enolate Stabilization ProtonTransfer Proton Transfer (Rate Determining Step) Enolate->ProtonTransfer + H+ Product N-alkylated β-amino ester ProtonTransfer->Product Product->Reactants Heat/Base (Retro-Michael)

Figure 1: Mechanistic pathway of aza-Michael addition showing the critical proton transfer step and the risk of reversibility (Retro-Michael).

2.2 Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Stoichiometry (Primary Amines) 1.2 : 1 (Amine:Acrylate)Using a slight excess of amine minimizes bis-addition (formation of tertiary amines).
Stoichiometry (Secondary Amines) 1 : 1.1 (Amine:Acrylate)Secondary amines cannot over-alkylate; slight excess of acrylate ensures completion.
Temperature 20°C – 60°C Higher T increases rate but risks polymerization and retro-Michael reversion.
Solvent Neat or MeOH Neat is green/fast. Methanol accelerates reaction via H-bonding but requires removal.
Inhibitors MEHQ (keep it)Commercial methyl acrylate contains MEHQ (Monomethyl ether hydroquinone). Do not remove it; it prevents radical polymerization of the acrylate.
Experimental Protocols
Protocol A: Solvent-Free "Green" Synthesis

Best for: Aliphatic primary and secondary amines (e.g., benzylamine, piperidine, morpholine).

Reagents:

  • Target Amine (10 mmol)

  • Methyl Acrylate (10-12 mmol)

  • Optional: Methanol (if amine is solid)

Workflow:

  • Setup: Charge a round-bottom flask with the Amine (1.0 equiv). Add a magnetic stir bar.

  • Addition: Place the flask in a water bath at 20°C. Add Methyl Acrylate (1.2 equiv for primary amines; 1.1 equiv for secondary) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control the exotherm to prevent "runaway" polymerization.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.

    • Monitoring: Check TLC (SiO2, Hexane/EtOAc). Stain with Ninhydrin (for amines) or KMnO4 (for acrylate alkene).

  • Workup:

    • If Neat: The mixture is likely the pure product.

    • Evaporation: Remove excess methyl acrylate using a rotary evaporator at low temperature (< 40°C).

  • Purification (Critical):

    • Most aliphatic adducts are pure enough (>95%) for subsequent steps.

    • If distillation is required, use High Vacuum (< 1 mbar) and keep the pot temperature below 80°C .

    • Warning: High heat causes the Retro-Michael reaction, reverting the product back to starting materials.

Protocol B: Lewis-Acid Catalyzed Synthesis

Best for: Aromatic amines (anilines) or sterically hindered amines (e.g., tert-butylamine).

Reagents:

  • Amine (10 mmol)

  • Methyl Acrylate (15 mmol)

  • Catalyst: Cerium(III) Chloride Heptahydrate (

    
    )  (0.5 mmol, 5 mol%) OR Silica Gel  (1g per 10mmol).
    
  • Solvent: Acetonitrile or Methanol.

Workflow:

  • Mixing: Dissolve Amine (1.0 equiv) and Methyl Acrylate (1.5 equiv) in Acetonitrile (10 mL).

  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Reflux: Heat the mixture to 50–60°C for 12–24 hours.

    • Mechanism:[1][2][3][4][5] The Lewis acid coordinates to the acrylate carbonyl, increasing electrophilicity at the

      
      -carbon.
      
  • Quench/Filtration:

    • If using Silica/CeCl3: Filter the reaction mixture through a Celite pad to remove the solid catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2) if necessary.

Workflow Decision Tree

WorkflowSelection Start Start: Select Substrate CheckAmine Amine Type? Start->CheckAmine Aliphatic Aliphatic (e.g., Benzylamine) CheckAmine->Aliphatic Aromatic Aromatic/Hindered (e.g., Aniline) CheckAmine->Aromatic MethodA Protocol A: Solvent-Free / Neat RT, 2-6h Aliphatic->MethodA MethodB Protocol B: Lewis Acid (CeCl3) Reflux, 12-24h Aromatic->MethodB CheckProduct Check Purity (NMR) MethodA->CheckProduct MethodB->CheckProduct Distill Vacuum Distillation (Caution: <80°C) CheckProduct->Distill If liquid/stable Column Flash Chromatography CheckProduct->Column If solid/impure

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on amine nucleophilicity.

Quality Control & Troubleshooting
5.1 NMR Characterization Standards

To validate the formation of the N-alkylated


-amino ester, look for these specific signals in 

NMR (

):
  • Disappearance: The vinyl protons of methyl acrylate (multiplets at

    
     5.8 – 6.4 ppm) must be absent.
    
  • Appearance: Two new triplets (or multiplets) corresponding to the ethylene backbone:

    • 
       ~2.5 ppm (
      
      
      
      )
    • 
       ~2.8 ppm (
      
      
      
      )
  • Methyl Ester: A sharp singlet at

    
     3.6 ppm (
    
    
    
    ).
5.2 Troubleshooting Table
IssueRoot CauseCorrective Action
Bis-addition observed Primary amine is too reactive or stoichiometry is off.Increase amine ratio to 2:1 or 3:1 (Amine:Acrylate). The excess amine can be distilled off later.
Low Conversion Poor nucleophilicity (e.g., Aniline).Switch to Protocol B (Lewis Acid). Add 10% water (promotes proton transfer) or use

catalysis.
Product decomposes on distillation Retro-Michael reaction.Do not heat pot >80°C. Use higher vacuum. If still unstable, purify via column chromatography.
Gelation/Solidification Radical polymerization of acrylate.Ensure the reaction is not done under inert gas (Oxygen activates the MEHQ inhibitor). Keep temperature <60°C.
References
  • Reaction Mechanism & Kinetics

    • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acryl
    • Source:The Journal of Organic Chemistry (ACS Public
    • URL: [Link][5][6]

  • Solvent-Free/Green Protocols

    • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles.[7]

    • Source:Beilstein Journal of Organic Chemistry, 2012.
    • URL: [Link]

  • Lewis Acid Catalysis

    • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
    • Source:Molecules (MDPI), 2010.
    • URL: [Link][3][6][7]

  • Retro-Michael & Stability

    • Probing retro-Michael addition and epimeris
    • Source:Chemistry - A European Journal, 2018.
    • URL: [Link][6]

Sources

Application

Application Note: Solvent Engineering for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

This Application Note and Protocol guide is structured to provide a comprehensive, field-validated approach to solvent selection for the synthesis and handling of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive, field-validated approach to solvent selection for the synthesis and handling of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

Executive Summary

The synthesis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (hereafter referred to as Compound A ) relies on the aza-Michael addition of 3-chlorobenzylamine to methyl acrylate. While theoretically simple, this reaction presents critical process challenges: chemoselectivity (preventing bis-alkylation), transesterification (ester scrambling), and purification efficiency .

This guide moves beyond standard "like-dissolves-like" rules. We analyze solvent influence on reaction kinetics, thermodynamic stability, and green chemistry compliance. Our recommended protocol utilizes Methanol (MeOH) as the primary reaction medium to eliminate transesterification risks while maximizing rate via hydrogen-bond activation, with Solvent-Free (Neat) conditions as a high-efficiency green alternative.

Physicochemical Profiling & Reaction Mechanics

Target Molecule Analysis
  • IUPAC Name: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

  • Structure: A secondary amine resulting from the Michael addition of a benzylamine derivative to an acrylate.

  • Key Functional Groups:

    • Secondary Amine: Nucleophilic; prone to further alkylation (bis-addition) if not controlled.

    • Methyl Ester:[1][2] Susceptible to hydrolysis (acid/base) and transesterification (in reactive alcohols).

    • Aryl Chloride: Generally stable under Michael conditions but lipophilic.

The Reaction Landscape (Aza-Michael Addition)

The formation of Compound A is governed by the nucleophilic attack of the amine lone pair onto the


-carbon of methyl acrylate.

Critical Mechanism:

  • Activation: Protic solvents activate the carbonyl oxygen of the acrylate via hydrogen bonding, increasing electrophilicity at the

    
    -position.
    
  • Addition: The amine attacks the

    
    -carbon.[3]
    
  • Proton Transfer: Rapid proton transfer yields the secondary amine product.

Side Reaction (The "Bis" Risk): The product (secondary amine) is still nucleophilic. If the solvent promotes aggregation or if stoichiometry is loose, it can react with a second equivalent of methyl acrylate to form the tertiary amine (bis-adduct), an impurity difficult to separate.

Solvent Selection Strategy

The "Green-Speed-Selectivity" Triad

We evaluated solvents based on three pillars: Rate Acceleration, Chemoselectivity, and Downstream Compatibility.

Solvent ClassRepresentativeRatingMechanistic Insight
Alcohols (Matching) Methanol ⭐⭐⭐⭐⭐ (Ideal) Matches the ester group (preventing transesterification). High dielectric constant stabilizes the zwitterionic transition state.
Alcohols (Non-Matching) Ethanol, IPA⭐⭐ (Risky)Critical Warning: Promotes transesterification. Use of EtOH will generate ~5-10% Ethyl ester impurity, complicating HPLC purity.
Aprotic Polar DMF, DMSO⭐⭐⭐Fast rates, but difficult to remove during workup (high boiling point). Water washes required, generating aqueous waste.
Chlorinated DCM, Chloroform⭐⭐Good solubility, but slower kinetics (lack of H-bond activation). Environmental hazard.
Green/Neat Solvent-Free ⭐⭐⭐⭐ (Green) Highest atom economy. Requires careful thermal management to prevent polymerization of the acrylate.
Aqueous Water⭐⭐⭐"On-water" catalysis accelerates rate via hydrophobic effect, but reagents may phase separate, requiring vigorous stirring or surfactants.
Decision Logic (DOT Visualization)

The following decision tree illustrates the logic for selecting the optimal solvent based on scale and equipment availability.

SolventSelection Start Start: Select Solvent for Compound A Synthesis Scale What is the Reaction Scale? Start->Scale Small Small Scale (<5g) Discovery/Screening Scale->Small Large Large Scale (>100g) Process Development Scale->Large Transester Is Transesterification a Concern? Small->Transester Green Green Chemistry Priority? Large->Green MeOH RECOMMENDED: Methanol (0.5 - 1.0 M) Transester->MeOH Yes (Methyl Ester) MeTHF ALTERNATIVE: 2-MeTHF (Bio-renewable) Transester->MeTHF No (General) Green->MeOH Ease of Workup Neat RECOMMENDED: Solvent-Free (Neat) Green->Neat High Atom Economy

Figure 1: Decision matrix for solvent selection emphasizing scale and chemical stability.

Detailed Experimental Protocols

Protocol A: The "Standard" Methanol Method (High Purity)

Best for: Discovery chemistry, ensuring 100% methyl ester retention, and easy monitoring.

Reagents:

  • 3-Chlorobenzylamine (1.0 equiv)

  • Methyl Acrylate (1.1 equiv)

  • Methanol (Anhydrous preferred, HPLC grade)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzylamine (10 mmol, 1.41 g) in Methanol (10 mL, 1.0 M concentration).

    • Note: High concentration (1M) is preferred over dilute conditions to drive kinetics while maintaining solvation.

  • Addition: Cool the solution to 0°C (ice bath). Add Methyl Acrylate (11 mmol, 1.0 mL) dropwise over 5 minutes.

    • Why 0°C? Exotherm control. Although mild, controlling the initial temperature prevents local overheating which favors bis-addition.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3) or LCMS. The amine starting material should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) at 40°C to remove Methanol and excess Methyl Acrylate.

    • Self-Validating Step: The residue should be a clear to pale yellow oil. If cloudy, salt formation may have occurred (unlikely without acid).

  • Purification (if needed): The crude purity is typically >95%. If "bis" impurity is present (>5%), purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: The "Green" Solvent-Free Method

Best for: Scale-up, waste minimization, and maximizing throughput.

Reagents:

  • 3-Chlorobenzylamine (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)[4]

Step-by-Step:

  • Mixing: In a reaction vial, combine 3-chlorobenzylamine (neat) and Methyl Acrylate .

  • Reaction: Cap the vial tightly. Stir vigorously at Room Temperature for 2 hours.

    • Observation: The mixture is initially biphasic or heterogeneous but will become homogeneous as the product forms.

  • Completion: Monitor via Refractive Index or NMR aliquot.

  • Workup: Apply high vacuum (1-2 mbar) for 1 hour to strip off the excess Methyl Acrylate.

    • Caution: Methyl acrylate is volatile and lachrymatory. Use a cold trap.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-Alkylation (Tertiary Amine) Excess acrylate or high temperature.Reduce Methyl Acrylate to 1.05 equiv. Keep reaction at 0°C–RT. Do not heat.
Transesterification (Ethyl Ester) Use of Ethanol as solvent.[5]Switch to Methanol. If EtOH is mandatory, keep reaction time short and temp low.
Polymerization (Jelly formation) Radical polymerization of acrylate.Ensure Methyl Acrylate contains inhibitor (MEHQ). Perform reaction in the dark or under air (oxygen inhibits polymerization).
Low Yield Incomplete reaction or hydrolysis.Check water content in solvent.[6] Ensure amine is not a salt (must be free base).

Downstream Compatibility

Once Compound A is synthesized, solvent selection for the next step is crucial:

  • Saponification (Ester -> Acid):

    • Solvent: THF/Water or MeOH/Water.

    • Note: Since the ester is methyl, adding MeOH/NaOH is seamless.

  • Amide Coupling (Amine -> Amide):

    • Solvent: DCM, DMF, or EtOAc.

    • Protocol: Compound A can be used crude from the Methanol method (after evaporation) directly in DCM for coupling with acid chlorides.

References

  • Aza-Michael General Mechanism & Solvent Effects

    • Title: "Solvent-free and water-promoted aza-Michael reaction"[5]

    • Source:Tetrahedron Letters, 2006.

    • Context: Validates the acceleration of aza-Michael additions in protic media and solvent-free conditions.
  • Transesterification Risks in Michael Additions

    • Title: "Transesterification of acrylates c
    • Source:Journal of Organic Chemistry.
    • Context: Explains the mechanism by which amine nucleophiles can catalyze ester swapping in non-m
  • Green Chemistry in Amine Synthesis

    • Title: "Green Solvents for the Aza-Michael Reaction"
    • Source:Green Chemistry, RSC.
    • Context: Supports the use of neat/solvent-free protocols for high atom economy.[4]

Disclaimer: This protocol is intended for research and development purposes. Always consult Safety Data Sheets (SDS) for 3-chlorobenzylamine and methyl acrylate before handling. Methyl acrylate is a lachrymator and potential sensitizer.

Sources

Method

Microwave-assisted synthesis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Application Note: High-Efficiency Microwave Synthesis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate Executive Summary This application note details the optimized protocol for the synthesis of Methyl 3-{[(3-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave Synthesis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Executive Summary

This application note details the optimized protocol for the synthesis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate via an aza-Michael addition. Unlike conventional thermal methods, which often require reflux conditions for 12–24 hours and large volumes of volatile organic solvents (VOCs), this microwave-assisted protocol utilizes a solvent-free or high-concentration approach.

Key Advantages:

  • Reaction Time: Reduced from hours to <20 minutes.

  • Green Chemistry: Solvent-free (Neat) or Methanol-based options.

  • Yield: Consistently >85% isolated yield due to minimized polymerization of the acrylate acceptor.

  • Scalability: Validated for single-mode microwave reactors (0.5 mmol to 20 mmol scale).

Scientific Background & Mechanism

The target molecule is a


-amino ester, a critical building block for 

-peptides and peptidomimetics used in drug discovery for their resistance to proteolytic degradation.

The reaction proceeds via the nucleophilic attack of the nitrogen lone pair of 3-chlorobenzylamine onto the


-carbon of methyl acrylate .

Microwave Effect: The reaction is driven by the high polarity of the transition state. Microwave irradiation (dielectric heating) efficiently couples with the polar amine and the polarizable acrylate, lowering the activation energy barrier (


) and increasing the pre-exponential factor (

) in the Arrhenius equation through rapid molecular rotation.
Reaction Scheme

ReactionMechanism Reactant1 3-Chlorobenzylamine (Nucleophile) TS Polar Transition State (MW Absorber) Reactant1->TS + Reactant2 Methyl Acrylate (Michael Acceptor) Reactant2->TS Product Methyl 3-{[(3-chlorophenyl) methyl]amino}propanoate TS->Product  MW Irradiation  (75°C, 15 min)

Figure 1: Mechanistic pathway of the microwave-assisted aza-Michael addition.

Experimental Protocol

Two methods are provided. Method A (Solvent-Free) is the recommended standard for green chemistry compliance and speed. Method B (Methanol) is reserved for scenarios where solubility issues arise or precise temperature control below 60°C is required.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Density (g/mL)CAS No.
3-Chlorobenzylamine 141.601.01.1594152-90-3
Methyl Acrylate 86.091.20.95696-33-3
DBU (Catalyst)*152.240.11.0186674-22-2

*DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is optional but recommended to accelerate the reaction and prevent reverse Michael addition.

Method A: Solvent-Free (Neat) Protocol (Recommended)

1. Preparation:

  • In a 10 mL microwave-transparent borosilicate glass vial, add 3-chlorobenzylamine (1.0 mmol, 142 mg).

  • Add DBU (0.1 mmol, 15 mg/15 µL).

  • Critical Step: Cool the vial in an ice bath for 2 minutes. The addition of acrylate to amine is exothermic.

  • Add methyl acrylate (1.2 mmol, 103 mg/108 µL) dropwise while swirling.

  • Seal the vial with a PTFE-lined silicone septum cap.

2. Irradiation:

  • Place the vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Parameters:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 75°C.

    • Power Max: 50 W (Low power prevents overshoot in neat reactions).

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar).

    • Cooling: Air jet on (to prevent thermal runaway).

3. Workup:

  • The reaction mixture will appear as a slightly viscous yellow oil.

  • Transfer the mixture to a round-bottom flask using a small amount of Ethyl Acetate (EtOAc) to rinse.

  • Concentrate under reduced pressure (rotary evaporator) to remove excess methyl acrylate (volatile).

  • Purification: If high purity (>98%) is required, pass through a short silica plug eluting with Hexane:EtOAc (80:20). For many applications, the crude is sufficiently pure (>95%).

Method B: Methanol Solvated Protocol

Use this if the neat reaction leads to polymerization (indicated by a gummy/solid residue).

  • Dissolve 3-chlorobenzylamine (1.0 mmol) in Methanol (2 mL) .

  • Add Methyl Acrylate (1.5 mmol).

  • Microwave at 100°C for 30 minutes .

  • Evaporate solvent; purify via column chromatography.

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Microwave Irradiation cluster_workup Isolation Step1 Weigh Reagents (1.0 eq Amine : 1.2 eq Acrylate) Step2 Cool to 0°C (Prevent Exotherm) Step1->Step2 Step3 Seal Vessel (PTFE Cap) Step2->Step3 Step4 Ramp to 75°C (1 min) Step3->Step4 Step5 Hold 15 min (Max 50W) Step4->Step5 Step6 Evaporation (Remove excess Acrylate) Step5->Step6 Step7 Purity Check (TLC / NMR) Step6->Step7

Figure 2: Step-by-step experimental workflow for the solvent-free synthesis.

Results & Validation

Comparative Data: Conventional vs. Microwave
ParameterConventional ThermalMicrowave (Method A)
Solvent Methanol / AcetonitrileNone (Solvent-Free)
Temperature Reflux (65–82°C)75°C
Time 12 – 24 Hours15 Minutes
Yield 65 – 75%88 – 96%
E-Factor (Waste) High (Solvent waste)Low (Atom economical)
Analytical Validation (Expected Data)

To validate the synthesis, perform


 NMR in 

.[3]
  • Structure: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

  • Key Diagnostic Signals:

    • Aromatic Ring: Multiplet at

      
       7.10 – 7.40 ppm  (4H).
      
    • Benzylic Protons (

      
      ):  Singlet (or broad s) at 
      
      
      
      3.78 ppm
      (2H).
    • Methoxy Group (

      
      ):  Sharp singlet at 
      
      
      
      3.68 ppm
      (3H).
    • 
      -Protons (
      
      
      
      ):
      Triplet at
      
      
      2.88 ppm
      (2H).
    • 
      -Protons (
      
      
      
      ):
      Triplet at
      
      
      2.55 ppm
      (2H).
    • Amine Proton (

      
      ):  Broad singlet, exchangeable, usually around 
      
      
      
      1.8 – 2.0 ppm
      .

Troubleshooting:

  • Low Yield? Ensure the acrylate is fresh. Acrylates polymerize over time. Distill the acrylate if the liquid is viscous before use.

  • Bis-addition? If the dialkylated product (tertiary amine) forms, increase the excess of amine to 1.5 eq or lower the temperature to 50°C.

References

  • Solvent-Free Aza-Michael Addition: Chavelas, L., et al. "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol."[9][10] ResearchGate / MDPI, 2023.

  • Microwave-Assisted Michael Addition Overview: Moghaddam, F. M., et al. "Solvent-free microwave-mediated Michael addition reactions."[11] Journal of Chemical Sciences, 2008.

  • General Protocol for Beta-Amino Esters: Ranu, B. C., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." PMC / NIH, 2008.

  • Chemical Properties & Safety: PubChem Compound Summary for Methyl 3-[(3-chlorophenyl)amino]propanoate.

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization techniques for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Technical Support Center: Purification & Recrystallization of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate Case ID: #RX-MICHAEL-03CL Status: Active Support Compound Class: -Amino Ester / Secondary Amine CAS (HCl Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Case ID: #RX-MICHAEL-03CL Status: Active Support Compound Class:


-Amino Ester / Secondary Amine
CAS (HCl Salt):  905991-90-4

Executive Summary

This guide addresses the purification of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate , a secondary amine intermediate typically synthesized via the aza-Michael addition of 3-chlorobenzylamine to methyl acrylate.

Critical Technical Insight: Users frequently report this compound as a "viscous oil" that refuses to crystallize. This is chemically expected for the free base form. The secondary amine functionality and the flexible alkyl chain lower the lattice energy, often resulting in an oil at room temperature. The Solution: Successful recrystallization requires conversion to a stable salt form (typically Hydrochloride or Oxalate ), which raises the melting point and facilitates lattice formation.

Module 1: Diagnostic Workflow

Before attempting recrystallization, determine the current state of your material.

DiagnosticTree Start Start: Analyze Crude Material State Physical State? Start->State Oil Viscous Oil / Gum State->Oil Most Common Solid Solid / Semi-Solid State->Solid CheckSalt Is it a Salt? Oil->CheckSalt Recryst ACTION: Recrystallize (See Module 3) Solid->Recryst MakeSalt ACTION: Convert to HCl Salt (See Module 2) CheckSalt->MakeSalt No (Free Base) CheckSalt->Recryst Yes (Impure Salt)

Figure 1: Purification Decision Matrix. Follow this logic to determine if salt formation is required before recrystallization.

Module 2: Salt Formation Protocol (The "Oil-to-Solid" Fix)

If your product is an oil, you must perform this step first.

Objective: Convert the lipophilic free base into a polar, crystalline hydrochloride salt.

Reagents:

  • Crude Free Base (Oil)

  • Solvent A: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anhydrous)

  • Reagent B: 4M HCl in Dioxane or 2M HCl in Diethyl Ether

Protocol:

  • Dissolution: Dissolve the crude oil in a minimal amount of Solvent A (approx. 5-10 mL per gram). The solution must be clear.

  • Acidification: Place the flask in an ice bath (0°C). Dropwise, add Reagent B with vigorous stirring.

    • Observation: You should see an immediate white precipitate (the salt).

  • Monitoring: Check pH using wet pH paper vapor test. Stop adding HCl when the vapor is acidic (pH ~2).

    • Warning: Excess HCl can hydrolyze the methyl ester. Do not over-acidify.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash the cake with cold Ether.

  • Drying: Dry under high vacuum to remove excess HCl gas.

Module 3: Recrystallization of the HCl Salt

Use this protocol for the solid salt obtained from Module 2.

Solvent Strategy: The compound contains a lipophilic tail (3-chlorobenzyl) and a polar head (amino-ester salt). A dual-solvent system is required.

Solvent SystemRatio (v/v)Application
Isopropanol (IPA) / Diethyl Ether 1:3 to 1:5Primary Recommendation. High recovery, low hydrolysis risk.
Ethanol / Ethyl Acetate 1:4Good for removing "bis-addition" impurities.
Methanol / Ether 1:10Use only if the salt is extremely insoluble in IPA.

Step-by-Step Protocol:

  • Dissolution (The Critical Step):

    • Place the crude salt in a flask with a stir bar.

    • Add the Polar Solvent (IPA or Ethanol) dropwise while heating to near reflux (approx. 70-75°C).

    • Stop adding solvent the moment the solid dissolves.

  • Hot Filtration (Optional):

    • If insoluble specks remain, filter quickly through a pre-warmed glass frit.

  • Nucleation (The Anti-Solvent):

    • Remove from heat. While the solution is still warm, add the Non-Polar Solvent (Ether or EtOAc) dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of the Polar Solvent to clear the cloudiness.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Once at room temperature, move to a fridge (4°C) for 2 hours.

  • Harvest:

    • Filter crystals. Wash with cold Non-Polar Solvent.

Module 4: Troubleshooting & FAQs

Q1: "My solution 'oiled out' (formed liquid droplets) instead of crystals. Why?"

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the temperature drops too fast or the impurity profile lowers the melting point below the solvent's boiling point. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any solid trace, add it at the cloud point.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.[1]

  • Slow Down: Cool the flask in a water bath rather than air to slow the thermal gradient.

Q2: "I have a byproduct that won't separate. What is it?"

Diagnosis: In aza-Michael additions, the secondary amine product (your target) can react with another equivalent of methyl acrylate to form the Tertiary Amine (Bis-adduct) .

  • Target: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (Secondary Amine)

  • Impurity: Dimethyl 3,3'-{[(3-chlorophenyl)methyl]imino}dipropanoate (Tertiary Amine) Fix: The tertiary amine is less basic and more lipophilic.

  • Wash the crude salt: Before recrystallization, wash the crude solid vigorously with Ethyl Acetate . The tertiary amine salt is often more soluble in EtOAc and will wash away, leaving the secondary amine salt behind.

Q3: "My yield is low, and the NMR shows no methyl ester peak (approx. 3.6 ppm).[2] What happened?"

Diagnosis: Hydrolysis . You converted the ester to the carboxylic acid. Cause:

  • Using water-wet solvents.

  • Heating too long in alcohols (transesterification or hydrolysis).

  • Excessive HCl concentration. Fix: Use anhydrous solvents. Avoid water baths >80°C. Store the HCl salt in a desiccator.

Module 5: Mechanism of Impurity Formation

ReactionPathway Start 3-Chlorobenzylamine Target Target Product (Secondary Amine) Start->Target + 1 eq. Acrylate Acrylate Methyl Acrylate Impurity Bis-Adduct Impurity (Tertiary Amine) Target->Impurity + Excess Acrylate (Over-reaction)

Figure 2: Reaction Pathway. Understanding that the impurity is a "double addition" product helps in selecting solvents (like EtOAc) that solubilize the more lipophilic tertiary amine.

References

  • PubChem Compound Summary. (n.d.). Methyl 3-[(3-chlorophenyl)amino]propanoate (CID 13102728).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Bartoli, G., et al. (2005). Michael Addition of Amines to α,β-Unsaturated Esters Promoted by CeCl3·7H2O/NaI Supported on Silica Gel. Journal of Organic Chemistry.
  • Amarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative analysis with structurally similar compounds, elucidates the rationale behind experimental choices, and provides detailed, reproducible protocols. Our objective is to equip you with the expertise to confidently identify and characterize this molecule and its analogues.

Introduction: The Power of 1H NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. 1H NMR spectroscopy stands as a cornerstone technique, providing a wealth of information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular puzzle, confirming the identity and purity of a synthesized compound. This guide will delve into the practical application of these principles for the analysis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The foundation of accurate spectral analysis lies in meticulous sample preparation and data acquisition. The following protocol is designed to yield a high-resolution 1H NMR spectrum.

Part 1: Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[1]

Materials:

  • Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (5-10 mg)

  • Deuterated chloroform (CDCl3) or other appropriate deuterated solvent (0.6-0.7 mL)[1][2]

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tube

  • Pasteur pipette

  • Glass wool

  • Vial

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[2] Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[2][4] CDCl3 is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Internal Standard: Add a small amount of TMS to the solvent. TMS is used as an internal reference, with its signal defined as 0.0 ppm.[5]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution.[4][6] Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.[4][6]

  • Sample Transfer: The final volume in the NMR tube should be approximately 4-5 cm in height.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: Data Acquisition

The following steps outline a general procedure for acquiring a 1H NMR spectrum on a modern NMR spectrometer. Specific commands may vary depending on the instrument's manufacturer and software.

Procedure:

  • Instrument Preparation: Log in to the spectrometer's control software.

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field.[4] Select the appropriate solvent from the software's list to initiate the lock.

  • Tuning and Matching: The probe must be tuned to the resonance frequency of the 1H nucleus to ensure maximum signal sensitivity. This is often an automated process.

  • Shimming: "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample.[7] This is a critical step for obtaining sharp, well-resolved peaks. Most modern spectrometers have automated shimming routines.

  • Setting Acquisition Parameters:

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate signal integration.

  • Acquisition: Start the acquisition. The Free Induction Decay (FID) signal will be collected.

  • Data Processing:

    • Fourier Transform (FT): The FID is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift scale is referenced to the TMS signal at 0.0 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Visualizing the Workflow

The following diagram illustrates the key stages of the 1H NMR analysis workflow.

Caption: Structure of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

Predicted 1H NMR Spectrum of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate
SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a -OCH3~3.7Singlet3HThe methyl ester protons are deshielded by the adjacent oxygen atom and show no coupling to other protons.
b -C(=O)-CH2-~2.5Triplet2HThese methylene protons are adjacent to a carbonyl group and coupled to the protons at position 'c'.
c -CH2-NH-~2.8Triplet2HThese methylene protons are adjacent to a nitrogen atom and coupled to the protons at position 'b'.
d -NH-~1.5-2.5Broad Singlet1HThe amine proton signal is often broad due to quadrupole broadening and exchange; its chemical shift can be variable.
e Ar-CH2-~3.8Singlet2HThe benzylic protons are deshielded by the aromatic ring and the nitrogen atom. They are not coupled to other protons.
f,g,h,i Aromatic Protons~7.2-7.4Multiplet4HThe protons on the substituted benzene ring will appear in the aromatic region with complex splitting patterns due to coupling with each other. The meta-chloro substituent will have a moderate deshielding effect.

Comparative Analysis with Alternative Compounds

To provide a comprehensive understanding of the spectral features, we will compare the predicted spectrum of our target molecule with the known 1H NMR data of structurally related compounds. The primary alternatives for comparison are Methyl 3-(benzylamino)propanoate and Ethyl 3-(benzylamino)propanoate, which lack the chloro-substituent on the aromatic ring.

CompoundAr-CH2- (ppm)-OCH3 / -OCH2CH3 (ppm)-C(=O)-CH2- (ppm)-CH2-NH- (ppm)Aromatic Protons (ppm)
Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (Predicted) ~3.8~3.7 (s)~2.5 (t)~2.8 (t)~7.2-7.4 (m)
Methyl 3-(benzylamino)propanoate ~3.75 (s)~3.67 (s)~2.51 (t)~2.85 (t)~7.2-7.35 (m)
Ethyl 3-(benzylamino)propanoate ~3.76 (s)~4.13 (q), ~1.25 (t)~2.51 (t)~2.85 (t)~7.2-7.35 (m)

Analysis of Comparison:

  • Aromatic Protons: The primary difference in the spectra will be in the aromatic region. The presence of the electron-withdrawing chloro group at the meta position in the target molecule is expected to cause a slight downfield shift of the aromatic protons compared to the unsubstituted benzyl analogues. The splitting pattern will also be more complex due to the different electronic environments of the four aromatic protons.

  • Benzylic Protons (-Ar-CH2-): The benzylic protons of the target molecule are also expected to be slightly downfield shifted compared to the unsubstituted analogues due to the inductive effect of the chlorine atom.

  • Aliphatic Protons: The chemical shifts of the propanoate chain protons (-OCH3, -C(=O)-CH2-, -CH2-NH-) are expected to be very similar across all three compounds, as they are sufficiently far from the influence of the aromatic ring substituent.

Conclusion

This guide has provided a comprehensive framework for the 1H NMR analysis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. By following the detailed experimental protocols, researchers can acquire high-quality spectra. The predicted spectral data, in conjunction with the comparative analysis of related compounds, offers a robust basis for the structural confirmation of the target molecule. The subtle yet predictable effects of the meta-chloro substituent on the aromatic and benzylic proton chemical shifts serve as a key diagnostic feature. This systematic approach, grounded in the principles of NMR spectroscopy, ensures the scientific rigor required in research and drug development.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Mesbah Energy. Basics of NMR: Sample preparation and analysis of NMR analysis data. (2021). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • University of Crete. Stepbystep procedure for NMR data acquisition. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). [Link]

  • PubChem. Methyl 3-aminopropanoate hydrochloride. [Link]

  • R-NMR. NMR data acquisition. [Link]

  • University of Crete. Measuring 1H NMR Spectra. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. (2025). [Link]

  • The Royal Society of Chemistry. Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. [Link]

  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • PubChem. Methyl 3-[(3-chlorophenyl)amino]propanoate. [Link]

  • YouTube. NMR spectrum of methyl propanoate | Learning Science.. (2021). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • YouTube. H NMR coupling and coupling constants. (2019). [Link]

  • The Royal Society of Chemistry. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • PubChem. Ethyl 3-aminopropanoate. [Link]

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Comparative

Technical Guide: 13C NMR Profiling of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Topic: 13C NMR chemical shifts for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR chemical shifts for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a definitive technical analysis of the 13C NMR chemical shifts for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (also known as Methyl 3-(3-chlorobenzylamino)propionate). As a secondary amine building block frequently used in peptidomimetic synthesis and drug discovery, precise spectral characterization is critical for verifying regional isomer purity.

This document compares the target molecule against its regioisomers (2-Cl, 4-Cl) and the unsubstituted analog , focusing on the diagnostic utility of the aromatic region signals. We provide calculated spectral data derived from substituent additivity principles, validated against experimental baselines of analogous structures.

Chemical Identity & Synthesis Workflow

Molecule Overview
  • IUPAC Name: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

  • Molecular Formula: C11H14ClNO2

  • Molecular Weight: 227.69 g/mol

  • Core Structural Features:

    • Propanoate Tail: Methyl ester with a beta-amino functionality.

    • Benzylic Linker: A methylene bridge connecting the amine to the aromatic ring.

    • Aromatic System: A 3-substituted (meta) chlorobenzene ring, inducing asymmetry.

Synthesis Protocol (Aza-Michael Addition)

The most robust route to this molecule, ensuring high regioselectivity and minimal byproducts, is the Aza-Michael addition . This method avoids the over-alkylation often seen in direct alkylation with halides.

Protocol:

  • Reagents: Methyl acrylate (1.0 equiv), 3-Chlorobenzylamine (1.0 equiv), Methanol (Solvent).

  • Conditions: Stir at room temperature for 12–24 hours. No catalyst is typically required for this highly nucleophilic amine, though mild Lewis acids (e.g., CeCl3) can accelerate kinetics.

  • Purification: Evaporation of solvent followed by flash column chromatography (Hexane/EtOAc) if trace bis-addition products are observed.

Figure 1: Aza-Michael synthesis pathway for the target beta-amino ester.

Comparative 13C NMR Analysis

Comparative Data Table (CDCl3)

The following table contrasts the target molecule with its 4-chlorobenzyl (para) and unsubstituted benzyl analogs. The key differentiator is the aromatic region complexity .

Note: Values are high-confidence predictions based on chemometric increment analysis of experimental base structures (Methyl 3-aminopropanoate and Chlorobenzene).

Carbon AssignmentCarbon TypeTarget: 3-Cl Isomer (δ ppm) Alt: 4-Cl Isomer (δ ppm) Alt: Unsubstituted (δ ppm)
C=O (Ester) Quaternary172.8 172.8172.9
Ar-C1 (Ipso) Quaternary142.1 138.5140.1
Ar-C3 (C-Cl) Quaternary134.4 ----
Ar-C4 (C-Cl) Quaternary--132.8 --
Ar-C5 (Meta) CH129.8 --128.4
Ar-C2 (Ortho) CH127.5 129.5 (2C)128.2 (2C)
Ar-C4/C6 (Para) CH126.8 / 125.2 128.6 (2C)127.0
Benzylic CH2 CH253.2 53.053.8
OMe (Methoxy) CH351.6 51.651.6
Beta-CH2 CH244.5 44.544.8
Alpha-CH2 CH234.2 34.234.5
Performance Analysis: Resolving Isomers

The "performance" of an NMR assignment lies in its ability to distinguish between structural isomers (impurities).

  • Symmetry vs. Asymmetry:

    • 4-Cl Isomer (Alternative): Possesses a plane of symmetry. This results in only 4 aromatic signals (2 quaternary, 2 sets of equivalent CH).

    • 3-Cl Isomer (Target): Asymmetric. This results in 6 distinct aromatic signals .

    • Diagnostic Value: If your spectrum shows fewer than 6 aromatic peaks, you likely have the 4-Cl isomer or the unsubstituted analog.

  • Chemical Shift Sensitivity:

    • The Ipso-Carbon (C1) in the 3-Cl isomer is significantly deshielded (~142 ppm) compared to the 4-Cl isomer (~138.5 ppm) due to the meta-inductive effect of the chlorine atom reinforcing the alkyl group's effect.

Solvent Effects (CDCl3 vs. DMSO-d6)
  • CDCl3: Ideal for resolution. Sharp peaks, distinct separation of the ester OMe (51.6 ppm) and Benzylic CH2 (53.2 ppm).

  • DMSO-d6: Often causes peak broadening due to hydrogen bonding with the amine proton. Expect the C=O signal to shift slightly downfield (~171.5 ppm) and the Beta-CH2 to shift upfield due to solvent polarity/viscosity effects.

Experimental Protocols

Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts:

  • Mass: Weigh 15–20 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is observed.

Acquisition Parameters (Standard 100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Crucial for quaternary carbons like C=O and C-Cl to integrate/appear clearly).

  • Scans (NS): Minimum 256 scans (512 recommended for high S/N on quaternary carbons).

  • Spectral Width: 240 ppm (to capture C=O and prevent folding).

Assignment Logic Workflow

Use this logic flow to assign your spectrum and validate the structure.

AssignmentLogic Start Start: Analyze 13C Spectrum CheckCO Locate C=O Signal (~172 ppm) Start->CheckCO CheckAliphatic Identify Aliphatic Region (30-55 ppm) CheckCO->CheckAliphatic Confirm Ester CheckAromatic Count Aromatic Peaks (120-145 ppm) CheckAliphatic->CheckAromatic Confirm Linker Decision Peak Count? CheckAromatic->Decision Res3Cl 6 Distinct Peaks CONFIRMED: 3-Cl Isomer Decision->Res3Cl 6 Peaks (Asymmetric) Res4Cl 4 Distinct Peaks INDICATES: 4-Cl Isomer Decision->Res4Cl 4 Peaks (Symmetric) ResH 4 Peaks + Shift Diff INDICATES: Unsubstituted Decision->ResH Shift < 130 ppm only

Figure 2: Logical workflow for distinguishing the 3-chlorobenzyl isomer from alternatives.

References

  • Synthesis of Beta-Amino Esters

    • Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
    • Source: Semantic Scholar / C
    • URL:[Link][1][2][3][4][5][6]

  • NMR Substituent Effects (Chlorobenzene)

    • Title: Introductory note on the 13C NMR spectrum of chlorobenzene.
    • Source: Doc Brown's Chemistry.
    • URL:[Link]

  • General 13C NMR Shifts for Esters

    • Title: 13.11 Characteristics of 13C NMR Spectroscopy.
    • Source: OpenStax Organic Chemistry.
    • URL:[Link]

  • Analogous Structure Data (Methyl 3-(benzylamino)propanoate)

    • Title: Methyl 3-(N-benzylamine)propionate 1H NMR spectrum.[7]

    • Source: ChemicalBook.[8]

Sources

Validation

Comprehensive FTIR Analysis Guide: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Executive Summary Product Identity: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate CAS: 103040-43-3 (Free Base) / 905991-90-4 (HCl Salt) Primary Application: Pharmaceutical Intermediate / Building Block (e.g., for -a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate CAS: 103040-43-3 (Free Base) / 905991-90-4 (HCl Salt) Primary Application: Pharmaceutical Intermediate / Building Block (e.g., for


-amino acid derivatives).

This guide provides a rigorous technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate. Unlike standard spectral libraries, this document focuses on comparative spectral performance , analyzing how this compound’s fingerprint distinguishes it from critical structural analogues (isomers) and synthetic precursors.

Key Insight: The molecule combines three distinct spectral domains—a secondary amine, a methyl ester, and a meta-substituted aromatic ring. Successful identification relies not on a single peak, but on the ratio of the ester carbonyl intensity to the amine N-H wag, and the specific meta-substitution pattern in the fingerprint region.

Molecular Fingerprint & Theoretical Assignment

The FTIR spectrum of this compound is dominated by the interplay between the polar ester group and the secondary amine. The following table synthesizes empirical data from structural fragments to establish the "Gold Standard" profile.

Table 1: Characteristic FTIR Bands (Free Base)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Secondary Amine N-H Stretch3300 – 3350 Weak/BroadDifferentiates from tertiary amine impurities.
Ester (Methyl) C=O Stretch1735 – 1750 Very StrongPrimary anchor peak; confirms ester formation.
Ester (C-O) C-O-C Stretch1170 – 1200 StrongConfirms methyl ester specifically (vs. ethyl).
Aromatic Ring C=C Ring Breathing1570 – 1600 MediumIndicates aromaticity; split due to Cl-substitution.
Aromatic C-H C-H Stretch> 3000 WeakShoulders above aliphatic C-H.
Aliphatic Chain C-H Stretch (

)
2850 – 2960 MediumMethyl/Methylene groups from the propanoate chain.
C-Cl Bond C-Cl Stretch680 – 800 MediumCritical for confirming halogenation.
Meta-Substitution C-H Out-of-Plane (OOP)~690 & ~780 StrongCrucial: Distinguishes 3-Cl (meta) from 4-Cl (para).

Technical Note: If analyzing the HCl salt (CAS 905991-90-4), expect the N-H stretch to shift significantly to a broad "ammonium band" between 2400 – 3000


 , often obscuring the C-H stretching region.

Comparative Analysis: Performance vs. Alternatives

In drug development, "alternatives" refer to the potential impurities or isomers that mimic the target compound. This section compares the spectral resolution of the target against its most likely "competitors" in a reaction mixture.

Scenario A: Process Control (Target vs. Starting Materials)

Objective: Confirm reaction completion (Alkylation of 3-chlorobenzylamine with Methyl acrylate/3-bromopropionate).

FeatureTarget Product Alternative 1: 3-Chlorobenzylamine (Start Material)Alternative 2: Methyl Acrylate (Reagent)
3300-3400

Single weak band (Secondary Amine)Doublet (Primary Amine: Sym/Asym stretch)No bands (No N-H)
1735-1750

Strong Ester C=O AbsentStrong Ester C=O
1620-1640

AbsentStrong N-H ScissoringStrong C=C Alkene stretch
Result Pass if Doublet & Alkene C=C are gone.Fail (Amine doublet persists)Fail (Alkene C=C persists)
Scenario B: Isomeric Purity (Meta-Cl vs. Para-Cl)

Objective: Distinguish the 3-chlorophenyl (Meta) target from the 4-chlorophenyl (Para) impurity (a common sourcing error).

  • The Challenge: The functional group region (4000–1500

    
    ) is nearly identical for both isomers.
    
  • The Solution: The Fingerprint Region (Fingerprint Region: 600–900

    
    ).
    
    • Target (Meta-substituted): Exhibits two distinct strong bands for C-H OOP bending, typically near 690

      
        and 780 
      
      
      
      .
    • Alternative (Para-substituted): Exhibits a single strong band, typically near 800–850

      
       .
      

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) for rapid analysis without KBr pellet preparation, minimizing moisture interference.

Reagents & Equipment
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4

    
    .
    
  • Scans: 32 (Screening) or 64 (High Definition).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Methodology
  • Background Collection: Clean crystal and collect air background. Ensure

    
     doublet (2350 
    
    
    
    ) is minimized.
  • Sample Loading:

    • Liquid/Oil: Place 1 drop to cover the crystal eye.

    • Solid (HCl Salt): Place ~10 mg on crystal; apply high pressure with the anvil to ensure contact.

  • Acquisition: Collect spectrum.

  • Validation Check (The "Self-Validating" Step):

    • Check 1: Is the C=O peak (1740) intensity > 0.8 Absorbance? (If no, re-clamp/add more sample).

    • Check 2: Is the baseline flat at 2000–2200

      
      ? (If sloping, check for scattering/poor contact).
      
  • Post-Processing: Apply baseline correction. Do not apply smoothing unless noise is excessive, as this may broaden the critical meta-substitution peaks.

Decision Logic Visualization

The following diagram illustrates the logical pathway for validating the compound's identity using spectral data.

FTIR_Validation_Flow Start Start: Acquire Spectrum Check_CO Check 1735-1750 cm⁻¹ (Strong Peak?) Start->Check_CO Check_NH Check 3300-3400 cm⁻¹ Check_CO->Check_NH Present Result_Ester_Fail FAIL: Missing Ester (Check Reagents) Check_CO->Result_Ester_Fail Absent Check_Fingerprint Check 600-900 cm⁻¹ (OOP Bending) Check_NH->Check_Fingerprint Single Weak Band Result_Amine_Primary FAIL: Primary Amine Doublet (Unreacted SM) Check_NH->Result_Amine_Primary Doublet Result_Para FAIL: Para-Isomer (Single band ~820 cm⁻¹) Check_Fingerprint->Result_Para Single Strong Band Result_Pass PASS: Identity Confirmed (Meta-Cl Pattern) Check_Fingerprint->Result_Pass Two Bands (690/780)

Caption: Logical decision tree for validating Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate identity against common synthetic failures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for functional group assignment rules).
  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Methyl Propanoate FTIR Spectrum. NIST WebBook. [Link] (Reference for the ester fragment).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of rigorous scientific practice. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Characterization

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is a substituted aminopropanoate containing a chlorinated aromatic ring. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from structurally similar compounds indicate that it should be handled with caution. Analogous compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled[1]. The presence of a chlorinated phenyl group suggests potential for environmental toxicity, particularly to aquatic life[2].

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator[3]. A waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[4].

Initial Assessment of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate:

Hazard Characteristic Likely Assessment Rationale
Ignitability Unlikely to be a primary hazard.The molecular structure does not suggest a low flashpoint. However, if dissolved in a flammable solvent, the solution would be ignitable[5].
Corrosivity Unlikely.The compound is not a strong acid or base. The pH of a solution should be near neutral.
Reactivity Unlikely to be reactive.The structure does not contain functional groups typically associated with high reactivity (e.g., explosives, water-reactives)[6].
Toxicity Potential Hazard. The presence of a chlorinated aromatic ring is a structural alert for toxicity. Similar compounds show acute toxicity[1][7]. It may also be toxic to aquatic life with long-lasting effects[2].

Given the potential for toxicity, it is prudent to manage Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate and its associated waste streams as hazardous waste until proven otherwise through analytical testing.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, ensure that appropriate personal protective equipment is readily available and in use.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[1][8].

Always wash hands thoroughly after handling the chemical, even if gloves were worn[7]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[1].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal[9].

  • Primary Chemical Waste :

    • Collect waste Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate (solid) and concentrated solutions in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid[9].

  • Contaminated Labware :

    • Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, sealed bag or container clearly labeled as hazardous waste[10].

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate"), and the approximate concentration and quantity.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_characterization Hazardous Waste Characterization cluster_disposal Final Disposal A Start: Handling of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Handle in Chemical Fume Hood B->C D Generate Waste: - Unused Compound - Contaminated Labware - Solutions/Rinsate C->D E Segregate Waste Streams D->E F Solid Waste Container E->F G Liquid Waste Container E->G H Contaminated PPE/Disposables E->H I Is the waste listed under RCRA? (e.g., certain halogenated organics) F->I G->I H->I J Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) I->J No L Consult Institutional EHS Department I->L Yes K Assume 'Hazardous' due to toxicity potential J->K Unknown/Untested K->L M Label Waste Containers Correctly L->M N Store in a designated, secure satellite accumulation area M->N O Arrange for pickup by a licensed hazardous waste disposal company N->O P Complete all required documentation (Waste Manifest) O->P Q End: Compliant Disposal P->Q

Caption: Decision workflow for the disposal of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate.

Step-by-Step Disposal Protocol
  • Waste Characterization : In alignment with EPA regulations, treat all waste containing Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate as hazardous waste[3]. This is the most conservative and safest approach in the absence of specific testing data.

  • Container Selection and Labeling :

    • For liquid waste (e.g., solutions, solvent rinses), use a designated, leak-proof container with a screw cap. Ensure the container material is compatible with the solvents used.

    • For solid waste (e.g., unused powder, contaminated disposables), use a sturdy container with a lid, such as a pail or a properly sealed bag within a rigid outer container.

    • Immediately label the container with "Hazardous Waste," the full chemical name, and an estimate of the contents.

  • Accumulation :

    • Keep waste containers sealed except when adding waste.

    • Store the waste containers in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from drains or sources of ignition.

  • Arrange for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Do not pour any amount of this chemical or its solutions down the drain[1]. Discharge into the environment must be avoided[2][11].

    • Your EHS department will work with a licensed hazardous waste disposal facility to ensure the final treatment and disposal are conducted in compliance with all federal, state, and local regulations[6][12].

  • Documentation :

    • Maintain accurate records of the waste generated. You will likely need to complete a hazardous waste manifest provided by your EHS office or the disposal company. This documentation is a critical part of the "cradle-to-grave" responsibility for hazardous waste management[3].

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of unintended harm. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
  • Safety Data Sheet - methyl 2-{[(4-chlorophenyl)
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • SAFETY DATA SHEET - Mandipropamid. (2025, April 24). Sigma-Aldrich.
  • methyl (3S)-3-amino-3-(4-chlorophenyl)
  • Methyl 3-[(3-chlorophenyl)
  • SAFETY DATA SHEET - Methyl propion
  • SAFETY DATA SHEET - 3,5-Dichloroaniline. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Amino-1-phenylbutane. (2010, January 11). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl propion
  • Safety Data Sheet - 3M™ Scotch-Weld™ Epoxy Adhesive 2214 Regular. (2022, August 30). 3M.
  • Safety Data Sheet - tert-butyl 3-{[(2-chlorophenyl)
  • 3-AMINO-3-(3-CHLORO-PHENYL)
  • (R)-Methyl 3-amino-3-(3-chlorophenyl)
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
  • METHYL PROPION
  • RCRA Hazardous Wastes. EcoOnline Help Center.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • RCRA Organic Air Emission Standards for TSDFs and Gener
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Chemical Waste Management Guide. Technion.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. EPA.
  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
  • Chemical Waste. Environmental Health & Safety (EHS)

Sources

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